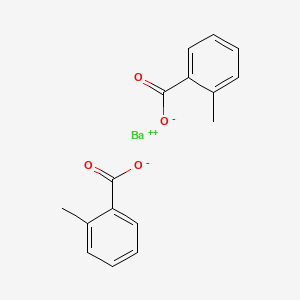
Barium o-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium o-methylbenzoate is an organic compound that combines barium, a highly reactive alkaline-earth metal, with o-methylbenzoate, an ester derived from o-methylbenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium o-methylbenzoate can be synthesized through the reaction of barium hydroxide with o-methylbenzoic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide acts as a base to deprotonate the carboxylic acid group of o-methylbenzoic acid, forming the barium salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of barium carbonate as a starting material. Barium carbonate reacts with o-methylbenzoic acid in the presence of heat, resulting in the formation of this compound and carbon dioxide as a byproduct.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of barium o-carboxybenzoate.
Reduction: Reduction reactions are less common but can occur under specific conditions, potentially converting the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed:
Oxidation: Barium o-carboxybenzoate.
Reduction: Barium o-methylbenzyl alcohol.
Substitution: Various substituted barium benzoates depending on the nucleophile used.
Scientific Research Applications
Barium o-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.
Medicine: Research is ongoing to explore its use in medical imaging and as a contrast agent due to barium’s radiopaque properties.
Industry: this compound is used in the production of specialty chemicals and materials, including coatings and polymers.
Mechanism of Action
The mechanism of action of barium o-methylbenzoate involves its interaction with various molecular targets. In biological systems, barium ions can interfere with potassium channels, affecting cellular processes. The ester group of o-methylbenzoate can undergo hydrolysis, releasing methanol and o-methylbenzoic acid, which may further interact with biological molecules.
Comparison with Similar Compounds
Barium benzoate: Similar structure but lacks the methyl group, leading to different reactivity and applications.
Barium p-methylbenzoate: Similar but with the methyl group in the para position, affecting its chemical behavior.
Barium o-carboxybenzoate: An oxidation product of barium o-methylbenzoate with different properties.
Uniqueness: this compound is unique due to the presence of the methyl group in the ortho position, which influences its reactivity and potential applications. This structural feature distinguishes it from other barium benzoates and contributes to its specific chemical and physical properties.
Properties
CAS No. |
52337-77-6 |
|---|---|
Molecular Formula |
C16H14BaO4 |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
barium(2+);2-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Ba/c2*1-6-4-2-3-5-7(6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
SKJBHRKKXLMKRL-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=C1C(=O)[O-].CC1=CC=CC=C1C(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


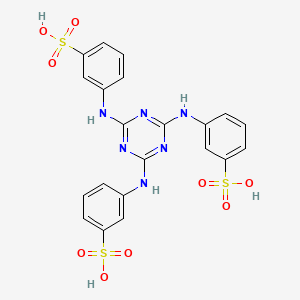


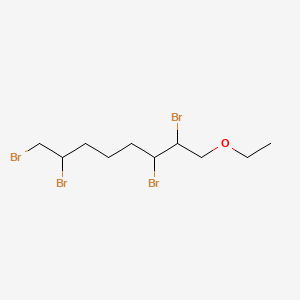

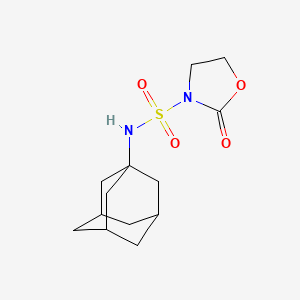
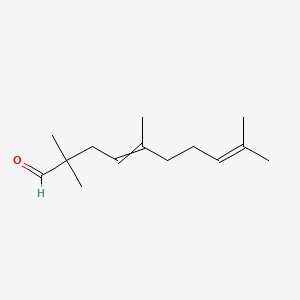
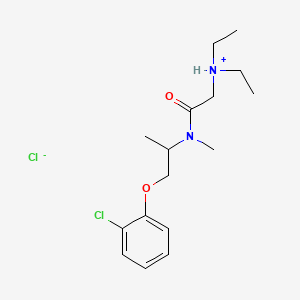
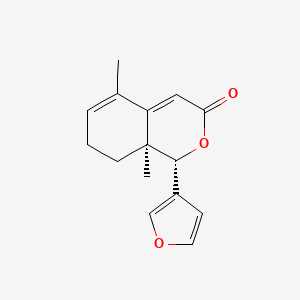
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)


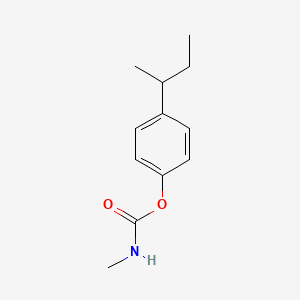
![Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13750018.png)
